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Compound of Interest

Compound Name: h15-LOX-2 inhibitor 1

Cat. No.: B2935957 Get Quote

An In-depth Technical Guide to h15-LOX-2
Inhibitor 1
This technical guide provides a comprehensive overview of the chemical structure, properties,

and experimental protocols related to h15-LOX-2 inhibitor 1, also identified as

MLS000327069 and Compound 105. This document is intended for researchers, scientists,

and professionals in the field of drug development.

Chemical Structure and Properties
h15-LOX-2 inhibitor 1 is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2

(h15-LOX-2). Its core structure consists of a central imidazole ring substituted with a 4-

fluorophenyl group at the 1-position and a 4-methylbenzylthio group at the 2-position.

Chemical Structure:

IUPAC Name: 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

SMILES: Cc1ccc(CSc2n(cn2)c3ccc(F)cc3)cc1

Chemical Formula: C₁₇H₁₅FN₂S

Molecular Weight: 314.38 g/mol
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CAS Number: 478040-08-3[1]

A summary of the key chemical and physical properties is presented in Table 1.

Property Value Reference

Molecular Formula C₁₇H₁₅FN₂S [1]

Molecular Weight 314.38 g/mol [1]

CAS Number 478040-08-3 [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

IC₅₀ (h15-LOX-2) 0.34 µM [1][2][3]

Mechanism of Action Mixed-type, non-reductive [4]

Biological Activity and Selectivity
h15-LOX-2 inhibitor 1 is a highly potent inhibitor of human 15-lipoxygenase-2, with a reported

half-maximal inhibitory concentration (IC₅₀) of 0.34 µM[1][2][3]. It exhibits a mixed-type, non-

reductive mechanism of inhibition[4]. Furthermore, the inhibitor demonstrates significant

selectivity for h15-LOX-2 over other related enzymes. As indicated in the research by Tsai et al.

(2021), this inhibitor has a greater than 50-fold selectivity against h5-LOX, h12-LOX, h15-LOX-

1, COX-1, and COX-2[4]. This high selectivity makes it a valuable tool for studying the specific

roles of h15-LOX-2 in various physiological and pathological processes.

Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of

h15-LOX-2 inhibitor 1, based on the procedures described in the scientific literature.

Synthesis of h15-LOX-2 Inhibitor 1
The synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole is a two-step

process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.ijcmas.com/vol-4-8/Trupthi%20Deshpande,%20et%20al.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-261geod77l47/v2
https://nopr.niscpr.res.in/bitstream/123456789/28753/1/IJCB%2053B(5)%20642-646.pdf
https://www.benchchem.com/product/b2935957?utm_src=pdf-body
https://www.protocols.io/view/lipoxygenase-activity-determination-ba3aigie.pdf
https://www.ijcmas.com/vol-4-8/Trupthi%20Deshpande,%20et%20al.pdf
https://www.protocols.io/view/lipoxygenase-activity-determination-261geod77l47/v2
https://nopr.niscpr.res.in/bitstream/123456789/28753/1/IJCB%2053B(5)%20642-646.pdf
https://nopr.niscpr.res.in/bitstream/123456789/28753/1/IJCB%2053B(5)%20642-646.pdf
https://www.benchchem.com/product/b2935957?utm_src=pdf-body
https://www.benchchem.com/product/b2935957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2935957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-2-thiol

A mixture of 4-fluorophenyl isothiocyanate (1 equivalent) and aminoacetaldehyde diethyl

acetal (1 equivalent) in toluene is stirred at room temperature for 1 hour.

Concentrated hydrochloric acid is added to the reaction mixture.

The mixture is heated to reflux for 1-3 hours.

The solvent is evaporated, and the residue is treated with water and 1N NaOH to adjust the

pH to 8.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate and concentrated

under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-imidazole-2-thiol, which can

be purified by column chromatography.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

To a solution of 1-(4-fluorophenyl)-1H-imidazole-2-thiol (1 equivalent) in a suitable solvent

such as dimethylformamide (DMF), is added a base like potassium carbonate (1.5

equivalents).

4-Methylbenzyl chloride (1.1 equivalents) is added to the reaction mixture.

The reaction is stirred at room temperature until completion (monitored by TLC).

The reaction mixture is quenched with water and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by column chromatography to afford the final compound, h15-
LOX-2 inhibitor 1.
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Step 1: Synthesis of Imidazole-2-thiol Intermediate

Step 2: S-Alkylation

4-Fluorophenyl isothiocyanate

Stir in Toluene
+ HCl, Reflux

Aminoacetaldehyde diethyl acetal

1-(4-fluorophenyl)-1H-imidazole-2-thiol

Stir in DMF
+ K2CO3

4-Methylbenzyl chloride

h15-LOX-2 Inhibitor 1
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Synthetic workflow for h15-LOX-2 inhibitor 1.

h15-LOX-2 Enzymatic Inhibition Assay
The inhibitory activity of the compound against h15-LOX-2 is determined using a

spectrophotometric assay that measures the formation of the conjugated diene product from a

fatty acid substrate.

Materials:

Recombinant human 15-lipoxygenase-2 (h15-LOX-2)
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h15-LOX-2 inhibitor 1 (dissolved in DMSO)

Arachidonic acid (substrate)

HEPES buffer (25 mM, pH 7.5)

Triton X-100

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

Prepare the assay buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.

Prepare serial dilutions of h15-LOX-2 inhibitor 1 in DMSO.

In a 96-well plate, add the assay buffer.

Add the desired concentration of the inhibitor solution or DMSO (for the control) to the wells.

Add the h15-LOX-2 enzyme solution to each well and incubate for a short period at room

temperature.

Initiate the reaction by adding the arachidonic acid substrate (e.g., 10 µM final

concentration).

Immediately measure the increase in absorbance at 234 nm over time using a

spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Prepare Assay Buffer,
Inhibitor Dilutions,

Enzyme, and Substrate

Add Buffer, Inhibitor/DMSO,
and h15-LOX-2 Enzyme

to 96-well plate

Incubate at
Room Temperature

Add Arachidonic Acid
(Substrate)

Measure Absorbance at 234 nm
(Kinetic Read)

Calculate % Inhibition
and Determine IC50
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Workflow for the h15-LOX-2 enzymatic inhibition assay.

Signaling Pathway and Mechanism of Action
h15-LOX-2 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such

as arachidonic acid, to produce hydroperoxy derivatives. These lipid mediators are involved in

various cellular signaling pathways related to inflammation and cell death. The inhibitor, by

binding to h15-LOX-2, blocks this initial step, thereby preventing the downstream effects of the

enzymatic products. The mechanism of inhibition is described as mixed-type, indicating that the

inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
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Inhibition of the h15-LOX-2 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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